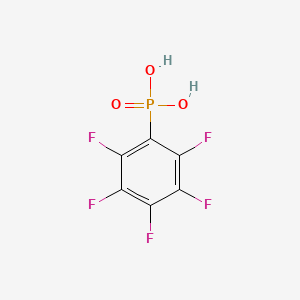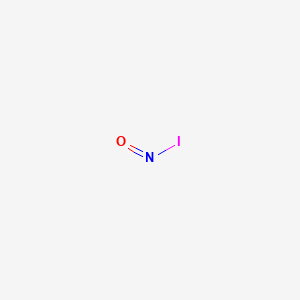
Nitrosyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosyl iodide is a chemical compound with the formula INO. It is a nitrosyl halide, consisting of a nitrosyl group (NO) bonded to an iodine atom. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitrosyl iodide can be synthesized through the reaction of nitric oxide (NO) with iodine (I2). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
NO+I2→INO
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the laboratory synthesis methods provide a foundation for potential industrial applications. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Nitrosyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and nitrogen dioxide.
Reduction: It can be reduced to form nitric oxide and iodide ions.
Substitution: this compound can participate in substitution reactions with amines to form N-nitrosamines.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or ozone.
Reduction: Reducing agents like hydrogen or metal hydrides are used.
Substitution: Amines are common reagents in substitution reactions.
Major Products Formed:
Oxidation: Iodine (I2) and nitrogen dioxide (NO2).
Reduction: Nitric oxide (NO) and iodide ions (I-).
Substitution: N-nitrosamines.
Aplicaciones Científicas De Investigación
Nitrosyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitrosation reactions.
Biology: this compound is studied for its potential biological effects, including its role in nitrosation of biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of nitric oxide delivery.
Industry: It is used in the synthesis of various nitrogen-containing compounds and as a precursor in the production of other chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Nitrosyl chloride (NOCl): Similar to nitrosyl iodide but with chlorine instead of iodine.
Nitrosyl bromide (NOBr): Similar to this compound but with bromine instead of iodine.
Nitrosyl fluoride (NOF): Similar to this compound but with fluorine instead of iodine.
Uniqueness: this compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other nitrosyl halides. The larger atomic size and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
Propiedades
Número CAS |
58585-94-7 |
|---|---|
Fórmula molecular |
INO |
Peso molecular |
156.911 g/mol |
Nombre IUPAC |
nitrosyl iodide |
InChI |
InChI=1S/INO/c1-2-3 |
Clave InChI |
VBAXOVGEFYCYMW-UHFFFAOYSA-N |
SMILES canónico |
N(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
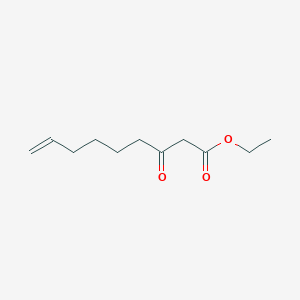
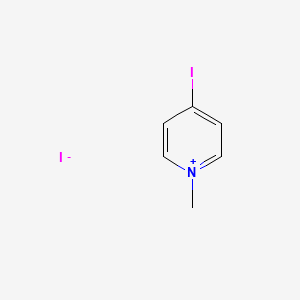
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
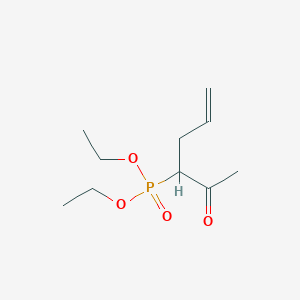

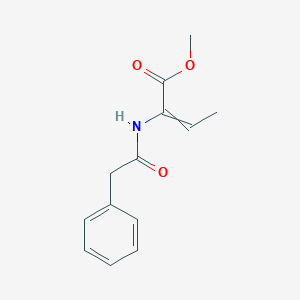


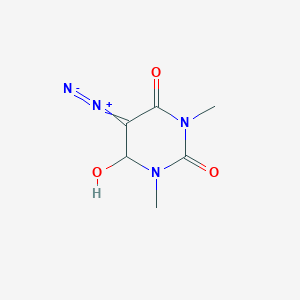
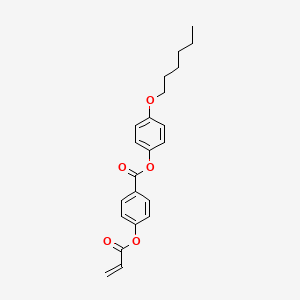
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
